Diethyl 2-(2,2-dimethylpropanoyl)butanedioate
Description
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate is an ester derivative of butanedioic acid (succinic acid) substituted at the 2-position with a 2,2-dimethylpropanoyl (pivaloyl) group. Its structure comprises a succinate backbone with one hydroxyl group replaced by a bulky pivaloyl moiety and the remaining carboxyl groups esterified as ethyl esters. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in reactions requiring steric hindrance or controlled reactivity.
Properties
CAS No. |
443119-22-0 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 2-(2,2-dimethylpropanoyl)butanedioate |
InChI |
InChI=1S/C13H22O5/c1-6-17-10(14)8-9(12(16)18-7-2)11(15)13(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
OHLVUEPSGYXRRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(2,2-dimethylpropanoyl)butanedioate typically involves the esterification of butanedioic acid derivatives with diethyl groups. One common method includes the reaction of diethyl malonate with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(2,2-dimethylpropanoyl)butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(2,2-dimethylpropanoyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets include esterases and other enzymes that catalyze ester bond cleavage. Pathways involved include hydrolysis and transesterification reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
MK-6892 (HCAR2 Agonist)
- Structure: MK-6892 contains a 2,2-dimethylpropanoyl group but is integrated into a larger heterocyclic scaffold, including an oxadiazole ring, pyridinyl substituents, and a cyclohexene-carboxylic acid moiety.
- Key Differences: Size/Complexity: MK-6892 has a significantly larger molecular framework (~600–700 Da inferred) compared to the simpler succinate-based Diethyl 2-(2,2-dimethylpropanoyl)butanedioate (~246 Da). Pharmacological Role: MK-6892 acts as a potent HCAR2 agonist with reduced flushing side effects compared to niacin, attributed to its optimized binding to the receptor’s ligand pocket despite steric challenges. Reactivity: The Diethyl compound’s pivaloyl group may sterically hinder nucleophilic attacks, whereas MK-6892’s oxadiazole and pyridinyl groups enable selective receptor interactions.
Methyl/Ethyl 2-[(E)-2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino-3-Dimethylaminopropenoates (Compounds 2 and 3)
- Structure: These α,β-unsaturated esters feature cyano, pyridinyl, and dimethylamino groups, with methyl (Compound 2) or ethyl (Compound 3) ester termini.
- Key Differences: Electron-Withdrawing Groups: The cyano group in Compounds 2/3 enhances electrophilicity, enabling reactions like Michael additions or cyclizations, whereas the Diethyl compound’s pivaloyl group prioritizes steric effects over electronic modulation. Applications: Compounds 2/3 are precursors for β-heteroaryl-α,β-didehydro-α-amino acid derivatives (e.g., Compound 10), used in heterocycle synthesis. The Diethyl compound’s applications remain speculative but may involve sterically demanding esterifications.
Comparative Data Table
Research Findings and Mechanistic Insights
- MK-6892 : Structural studies reveal that despite its size, MK-6892 accommodates the HCAR2 binding pocket through strategic placement of the pivaloyl group and heterocyclic rings, minimizing off-target effects. This highlights the importance of substituent spatial arrangement over mere steric bulk.
- Compounds 2/3: The cyano group’s electron-withdrawing nature facilitates nucleophilic attack at the α,β-unsaturated position, enabling efficient synthesis of pyrimidinyl derivatives (e.g., Compound 10). In contrast, the Diethyl compound’s reactivity is likely dominated by steric shielding from the pivaloyl group, limiting similar electrophilic pathways.
Biological Activity
Diethyl 2-(2,2-dimethylpropanoyl)butanedioate, also known as diethyl 2-(2-oxopropyl)succinate, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic use.
This compound has the molecular formula and a molecular weight of approximately 218.26 g/mol. It is classified under the category of diethyl esters and exhibits structural similarities to other butanedioates, which have been studied for various biological activities.
- Enzymatic Inhibition :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that similar compounds can act as inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, leading to altered cellular respiration and energy production .
- Cellular Effects :
Anti-inflammatory Properties
This compound exhibits anti-inflammatory effects. Compounds in this class have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
Some studies have highlighted the antimicrobial potential of diethyl butanedioates, suggesting they may inhibit bacterial growth or biofilm formation. This property is particularly relevant in the context of developing new antibiotics or adjunct therapies for infectious diseases .
Study on Enzymatic Activity
In a comparative study focusing on similar diethyl esters, researchers found that certain derivatives exhibited significant inhibition against cholinesterases—enzymes critical in neurotransmission. The inhibition potency was assessed using kinetic studies, revealing that some derivatives were more effective than established drugs like rivastigmine .
Toxicological Assessments
Toxicological evaluations have indicated that while diethyl butanedioates can exhibit beneficial biological activities, they also pose risks at higher concentrations. For example, skin irritation was noted at certain exposure levels, necessitating careful consideration of dosage in therapeutic applications .
Data Tables
Q & A
Q. What analytical methods are recommended for detecting Diethyl 2-(2,2-dimethylpropanoyl)butanedioate in environmental or biological samples?
Gas chromatography (GC) coupled with mass spectrometry (MS) is the most reliable method for detecting esters like this compound. For environmental samples, EPA-approved protocols for similar diethyl esters (e.g., phthalates) can be adapted, emphasizing pre-column cleaning and high-temperature baking to minimize contamination from lab plastics . In biological matrices, surrogate internal standards and matrix-matched calibration are critical due to low endogenous levels and potential interference from co-eluting metabolites .
Q. What synthetic routes are commonly used to prepare this compound?
The compound can be synthesized via acylation of diethyl butanedioate with 2,2-dimethylpropanoyl chloride under basic conditions (e.g., pyridine or triethylamine). Kinetic control at low temperatures (~0°C) favors mono-acylation, while excess acylating agent and prolonged reaction times improve yield. Purification typically involves fractional distillation or column chromatography to isolate the product from unreacted starting materials .
Q. What spectroscopic techniques are effective for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester groups and branching pattern. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at ~1730 cm⁻¹, while GC-MS provides molecular weight confirmation and fragmentation patterns to distinguish it from analogs like diethyl phthalate .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification data for this compound using GC-MS?
Discrepancies often arise from matrix effects or contamination. Implement isotope dilution with deuterated analogs (e.g., d₄-diethyl esters) to correct for ion suppression/enhancement. Additionally, perform recovery studies using spiked samples to validate extraction efficiency. For contamination, use glassware pre-washed with acetone and hexane, and avoid plastic consumables during sample preparation .
Q. What strategies optimize multi-step synthesis yields of this compound?
Optimize acylation efficiency by using a 1.5:1 molar ratio of 2,2-dimethylpropanoyl chloride to diethyl butanedioate. Catalytic DMAP (4-dimethylaminopyridine) accelerates reaction kinetics. Post-synthesis, employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove acidic byproducts, followed by vacuum distillation to isolate the product in >90% purity .
Q. How does the compound’s volatility impact experimental reproducibility, and how can this be controlled?
The ester’s volatility may lead to sample loss during concentration steps. Use rotary evaporation at reduced pressure (≤30°C) and store solutions in sealed vials with PTFE-lined caps. For in vitro assays, incorporate non-volatile carriers like polyethylene glycol (PEG-400) to stabilize working concentrations .
Q. What in vitro models are suitable for studying the metabolic fate of this compound?
Human liver microsomes (HLMs) and primary hepatocytes are recommended to assess phase I hydrolysis. Monitor degradation via LC-MS/MS, tracking the formation of 2,2-dimethylpropanoyl and butanedioic acid metabolites. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) isoforms to identify glucuronide conjugates .
Data Contradiction and Methodological Challenges
Q. How should researchers address conflicting reports on the biological activity of this compound?
Variability in nematicidal or antimicrobial activity (e.g., in Meloidogyne javanica studies) may stem from differences in stereochemistry or impurity profiles. Validate purity via HPLC (>98%) and compare activity of both enantiomers (if chiral). Use standardized bioassay protocols, such as fixed exposure times (e.g., 72 hours) and controlled solvent concentrations (e.g., ≤1% DMSO) .
Q. What steps mitigate interference from co-eluting pesticides in environmental analyses?
Co-elution with organochlorine pesticides (e.g., malathion derivatives) can be resolved using GC×GC-TOF/MS for enhanced peak capacity. Alternatively, employ selective ion monitoring (SIM) for unique fragment ions (e.g., m/z 157 for the dimethylpropanoyl moiety) to improve specificity .
Tables for Key Methodological Parameters
| Parameter | GC-MS Conditions | Synthetic Yield Optimization |
|---|---|---|
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Acylating agent ratio: 1.5:1 |
| Temperature Program | 50°C (2 min) → 300°C @ 10°C/min | Catalyst: 5 mol% DMAP |
| Detection | SIM mode (m/z 157, 185) | Purification: Silica gel chromatography |
| Contamination Controls | Pre-baked glassware, solvent blanks | Solvent: Anhydrous dichloromethane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
